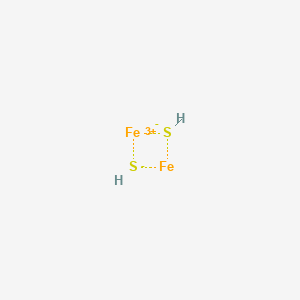
di-mu-sulfido-diiron(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-mu-sulfido-diiron(2+) is a Fe2S2 iron-sulfur cluster.
Applications De Recherche Scientifique
Catalytic Oxidation
- Di-μ-carboxylato)diiron(II) complexes, similar to di-μ-sulfido-diiron(III), are effective in catalyzing oxo transfer reactions, converting phosphines to phosphine oxides and dimethyl sulfide to dimethyl sulfoxide (Tshuva et al., 2002).
Cluster Iron-Sulfide Bonds
- The study of cluster iron-sulfide bonds in FenSm complexes offers insights into Fe-S bond cleavage, reminiscent of substrate activation in nitrogenase enzymes, which is crucial for understanding the lability of Fe-S bonds in FeS clusters (Buratto et al., 2021).
Biomimetics of Diiron Subsite
- Research on sulfur oxygenates of biomimetics of the diiron subsite of the [FeFe]-hydrogenase active site highlights the specific site of oxygenation in diiron organometallics. This study has implications for understanding the oxygenation process and its effects on enzymatic functions (Liu et al., 2009).
Photooxidation of Olefins
- Diiron(III) mu-oxo meso-tripentafluorophenyl bisporphyrin, a variant of di-μ-sulfido-diiron(III), can photocatalyze the oxidation of sulfides and olefins using visible light and molecular oxygen (Rosenthal et al., 2005).
Intermediates in Enzyme Cofactor Assembly
- A (mu-1,2-peroxo)diiron(III/III) complex has been identified as an intermediate in the assembly of the iron-radical cofactor of ribonucleotide reductase. This finding provides a deeper understanding of the cofactor assembly in essential enzymes (Yun et al., 2007).
Modeling Peroxo Intermediates of Non-Heme Diiron Proteins
- Structural and spectroscopic characterization of (mu-hydroxo or mu-oxo)(mu-peroxo)diiron(III) complexes offers insights into the structure and function of peroxo intermediates in non-heme diiron proteins, relevant to understanding enzyme mechanisms (Zhang et al., 2005).
Propriétés
Formule moléculaire |
Fe2H2S2+ |
|---|---|
Poids moléculaire |
177.8 g/mol |
Nom IUPAC |
iron;iron(3+);sulfanide |
InChI |
InChI=1S/2Fe.2H2S/h;;2*1H2/q;+3;;/p-2 |
Clé InChI |
ASRGRFCBJWADTH-UHFFFAOYSA-L |
SMILES canonique |
[SH-].[SH-].[Fe].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



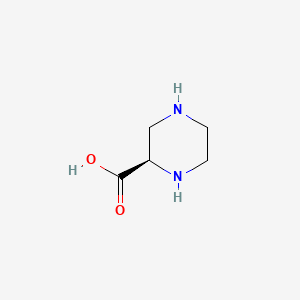
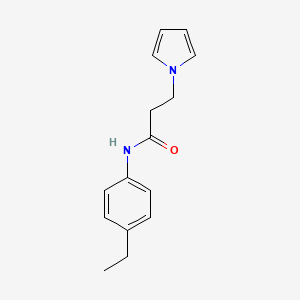



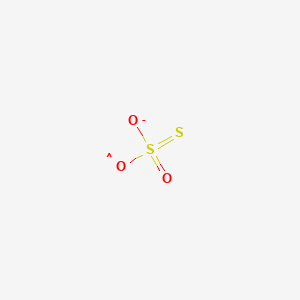
![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
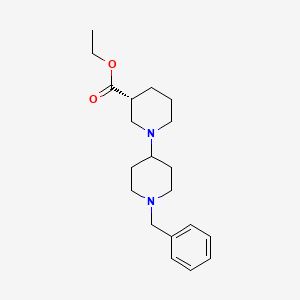

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
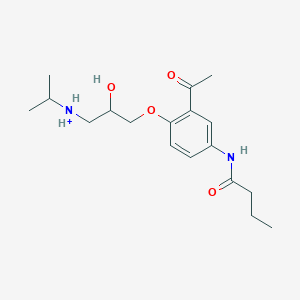
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)
